1,3-dimethyl-5-(4-methylphenyl)-6-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione
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Overview
Description
1,3-dimethyl-5-(4-methylphenyl)-6-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione is a complex organic compound that belongs to the class of pyrrolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound features a pyrrolo[3,4-d]pyrimidine core with various substituents, making it a subject of interest in medicinal chemistry and drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-5-(4-methylphenyl)-6-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione typically involves multi-step reactions. One common method includes the condensation of appropriate aldehydes with 1,3-dimethylbarbituric acid under reflux conditions in the presence of a catalyst such as amberlyst-15 . The reaction proceeds through a series of steps including Michael addition, cyclization, and aerial oxidation .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and recyclable catalysts to enhance efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-5-(4-methylphenyl)-6-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione undergoes various chemical reactions including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
1,3-dimethyl-5-(4-methylphenyl)-6-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-dimethyl-5-(4-methylphenyl)-6-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione involves its interaction with specific molecular targets. It has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another compound with a similar core structure but different substituents.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A related compound with additional triazole rings.
Uniqueness
1,3-dimethyl-5-(4-methylphenyl)-6-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione is unique due to its specific substituents, which confer distinct biological activities and chemical properties. Its ability to selectively inhibit CDK2 makes it a valuable compound in cancer research .
Properties
Molecular Formula |
C21H19N3O2 |
---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
1,3-dimethyl-5-(4-methylphenyl)-6-phenylpyrrolo[3,4-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H19N3O2/c1-14-9-11-15(12-10-14)19-18-17(22(2)21(26)23(3)20(18)25)13-24(19)16-7-5-4-6-8-16/h4-13H,1-3H3 |
InChI Key |
PCRKRENXKHXNHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3C(=CN2C4=CC=CC=C4)N(C(=O)N(C3=O)C)C |
Origin of Product |
United States |
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